(2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol
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Overview
Description
(2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol is an organic compound with a complex structure that includes an amino group, a methyl group, and an octoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 4-octoxybenzaldehyde.
Aldol Condensation: The precursor undergoes aldol condensation with a suitable ketone to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol exerts its effects involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(methoxymethyl)-4-(4-octylphenyl)butan-1-ol: A similar compound with a methoxymethyl group instead of a methyl group.
2-amino-4-(4-octylphenyl)butan-1-ol: Lacks the methyl group present in (2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C19H33NO2 |
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Molecular Weight |
307.5 g/mol |
IUPAC Name |
(2R)-2-amino-2-methyl-4-(4-octoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C19H33NO2/c1-3-4-5-6-7-8-15-22-18-11-9-17(10-12-18)13-14-19(2,20)16-21/h9-12,21H,3-8,13-16,20H2,1-2H3/t19-/m1/s1 |
InChI Key |
UOUIDRKRKCMRBF-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)CC[C@](C)(CO)N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)CCC(C)(CO)N |
Origin of Product |
United States |
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